5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.15 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with cyano, methyl, and carboxylic acid groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as a potent inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it effectively controls the cellular concentration of uridine .
Biochemical Pathways
The inhibition of hUP1 by this compound affects the biochemical pathways involving uridine. Uridine is involved in various cellular processes, including RNA synthesis . By controlling its concentration, the compound can influence these processes.
Result of Action
The compound’s action results in a decrease in the proliferation of certain cell lines, such as HepG2, a human hepatocellular carcinoma cell line . This decrease in proliferation is mainly achieved through cell cycle arrest and senescence . Additionally, the compound increases the levels of intracellular uridine and maintains reduced cell proliferation during chronic treatment .
Biochemical Analysis
Biochemical Properties
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine . This interaction is crucial as uridine is involved in RNA synthesis and other cellular processes. The compound acts as an inhibitor of hUP1, thereby modulating uridine levels within the cell .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to reduce the proliferation of HepG2 cells, a type of liver cancer cell, by inducing cell cycle arrest and senescence . This compound also increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment . Additionally, it influences cell signaling pathways and gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with hUP1, inhibiting its activity . This inhibition leads to an increase in intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes. The compound’s ability to induce cell cycle arrest and senescence is linked to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on cell proliferation and uridine levels during chronic treatment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits hUP1 without causing significant toxicity . At higher doses, potential adverse effects such as toxicity and disruption of normal cellular functions may occur . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to uridine metabolism . It interacts with hUP1, an enzyme that regulates uridine levels within the cell . By inhibiting hUP1, the compound affects the metabolic flux of uridine and its related metabolites, which are essential for RNA synthesis and other cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be synthesized through the reaction of methyl acylpyruvates with malononitrile and cyanoacetamide . The reaction typically occurs under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. The yields of the resulting compounds range from 52% to 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques and large-scale reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyano and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound has potential biological activities, making it a candidate for drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar pyridine ring structure but with different substituents.
4-Aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids: These compounds are synthesized through similar routes and have comparable chemical properties.
Uniqueness
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXXEZREMODQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543218 | |
Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101184-51-4 | |
Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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